molecular formula C8H10BrN3O B3030769 4-(5-溴吡嗪-2-基)吗啉 CAS No. 955050-08-5

4-(5-溴吡嗪-2-基)吗啉

货号 B3030769
CAS 编号: 955050-08-5
分子量: 244.09
InChI 键: KFJSCEYEZRTFOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

In the first paper, a series of 1-arylpyrazoles with morpholine moieties were synthesized as potent σ(1) receptor antagonists. The synthesis involved the use of a basic amine, which is essential for activity, and a variety of amines and spacer lengths were explored. The most promising compound, S1RA (E-52862), was identified after extensive profiling .

Molecular Structure Analysis

The second paper provides a detailed analysis of the crystal structure of a compound with a morpholine ring. The compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized by various spectroscopic methods and X-ray crystallography, revealing that the morpholine ring adopts a chair conformation and the butadiene unit is not fully planar .

Chemical Reactions Analysis

The third paper discusses the synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides and their antimycobacterial activity. The compounds were synthesized using an appropriate synthetic route and showed significant activity against Mycobacterium tuberculosis, with some compounds being more potent against clinical isolates resistant to standard tuberculosis drugs .

The fourth and fifth papers describe the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate. The reaction led to different products depending on the substituents present on the oxazole ring, demonstrating the chemical versatility of morpholine-containing compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "4-(5-Bromopyrazin-2-yl)morpholine," they do provide insights into the properties of similar morpholine derivatives. These compounds generally exhibit good physicochemical properties, which make them suitable for drug development. For instance, S1RA (E-52862) was noted for its good physicochemical, safety, and ADME (absorption, distribution, metabolism, and excretion) properties, leading to its selection as a clinical candidate .

科学研究应用

具有抗氧化活性的葡萄糖苷酶抑制剂

4-(5-溴吡嗪-2-基)吗啉已被探索用于合成含有吗啉骨架的苯并咪唑,显示出作为具有抗氧化活性的葡萄糖苷酶抑制剂的潜力。这些化合物显示出显着的清除活性,并且比标准治疗具有更好的抑制潜力 (Özil, Parlak, & Baltaş, 2018)

抗分枝杆菌活性

以吗啉部分合成的化合物,例如 4-(吗啉-4-基)-N'-(芳基亚烷基)苯甲酰肼,已证明对各种结核分枝杆菌菌株具有显着的体外抗分枝杆菌活性,表明其在结核病治疗中的潜力 (Raparti 等,2009)

抗惊厥特性

研究表明,某些带有吗啉基团的 3-氨基吡唑,如 4-氯苯基-3-(吗啉-4-基)-1H-吡唑,通过阻断钠通道表现出强抗惊厥作用,可用于癫痫治疗 (Lankau 等,1999)

儿茶酚氧化酶模拟

含有吗啉的不对称双铜(II)配合物,例如 4-溴-2-(吗啉-4-基甲基)-6-[{2-(吗啉-4-基)乙基}氨基甲基]苯酚,可用作 3 型铜蛋白活性位点的模型,由于相邻的硫醚基团,表现出增加的儿茶酚酶活性 (Merkel 等,2005)

抗菌和降血糖活性

已合成金刚烷-异硫脲杂化衍生物,并将其纳入吗啉基团,并评估了其对糖尿病大鼠的体外抗菌活性和体内降血糖活性。这些化合物表现出广谱抗菌活性,并能有效降低血清葡萄糖水平,且与剂量无关 (Al-Wahaibi 等,2017)

化学合成应用

已合成含有吗啉-4-基的 5-烷基氨基-1,3-恶唑-4-腈,显示出在各种化学合成应用中的潜力 (Chumachenko 等,2014)

抗癌特性

某些带有吗啉基团的 4-苯胺基喹唑啉已显示出抑制肿瘤细胞系生长的作用,表明在癌症治疗中的潜力。这些衍生物还表现出抗蛋白酶作用,与抗癌特性相关 (Jantová 等,2001)

3-氨基吡咯中的抗惊厥活性

阻断钠通道的 3-氨基吡咯,包括带有吗啉基团的化合物,已显示出显着的抗惊厥活性,并且缺乏神经毒性,这使其有望用于癫痫治疗 (Unverferth 等,1998)

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, inhaled, or in contact with skin .

属性

IUPAC Name

4-(5-bromopyrazin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-5-11-8(6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJSCEYEZRTFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671666
Record name 4-(5-Bromopyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyrazin-2-YL)morpholine

CAS RN

955050-08-5
Record name 4-(5-Bromopyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To sodium hydride (0.20 g) taken in THF (15 ml), morpholine (0.735 ml) was added under nitrogen, at 0° C. The reaction mixture stirred for about 15 minutes, then 2,3-dibromopyrazine (2 g) dissolved in dry THF (15 ml) was added. The reaction mixture was allowed to stir at reflux conditions for overnight. The reaction mixture was quenched with water (5 ml), and volatiles were removed under vacuum. The resulting crude mass was purified by column chromatography to afford pure 4-(5-bromopyrazin-2-yl)morpholine.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.735 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromopyrazin-2-YL)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Bromopyrazin-2-YL)morpholine
Reactant of Route 3
Reactant of Route 3
4-(5-Bromopyrazin-2-YL)morpholine
Reactant of Route 4
Reactant of Route 4
4-(5-Bromopyrazin-2-YL)morpholine
Reactant of Route 5
Reactant of Route 5
4-(5-Bromopyrazin-2-YL)morpholine
Reactant of Route 6
Reactant of Route 6
4-(5-Bromopyrazin-2-YL)morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。